molecular formula C18H20N4O2S B11401499 N-{1-methyl-2-[2-(propanoylamino)ethyl]-1H-benzimidazol-5-yl}thiophene-2-carboxamide

N-{1-methyl-2-[2-(propanoylamino)ethyl]-1H-benzimidazol-5-yl}thiophene-2-carboxamide

Cat. No.: B11401499
M. Wt: 356.4 g/mol
InChI Key: YGDWGOIMLWZHMG-UHFFFAOYSA-N
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Description

N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a thiophene ring. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzodiazole ring, followed by the introduction of the thiophene ring through cyclization reactions. Key reagents often used in these reactions include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMF, THF, methanol, ethanol.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of benzodiazole and thiophene rings, which imparts distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C18H20N4O2S/c1-3-17(23)19-9-8-16-21-13-11-12(6-7-14(13)22(16)2)20-18(24)15-5-4-10-25-15/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,23)(H,20,24)

InChI Key

YGDWGOIMLWZHMG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC=CS3

solubility

>53.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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